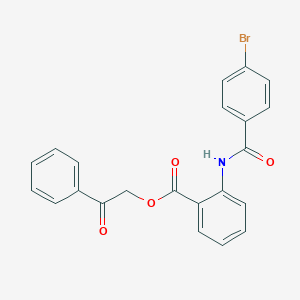
2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H16BrNO4 and a molecular weight of 438.27 g/mol . This compound is characterized by the presence of a phenyl group, a bromobenzoyl group, and an amino benzoate moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-oxo-2-phenylethyl bromide with 4-bromobenzoic acid in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2-phenylethyl 4-[(2-bromobenzoyl)amino]benzoate: Similar structure but with a different position of the bromobenzoyl group.
2-Oxo-2-phenylethyl 4-[(4-bromobenzoyl)amino]benzoate: Another isomer with the bromobenzoyl group at a different position.
Uniqueness
2-OXO-2-PHENYLETHYL 2-(4-BROMOBENZAMIDO)BENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C22H16BrNO4 |
|---|---|
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
phenacyl 2-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H16BrNO4/c23-17-12-10-16(11-13-17)21(26)24-19-9-5-4-8-18(19)22(27)28-14-20(25)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26) |
InChI-Schlüssel |
BSPCNSXVBGMLLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


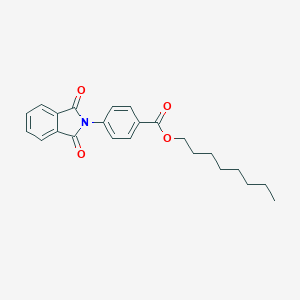
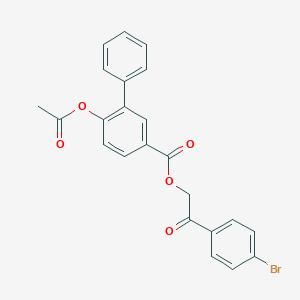
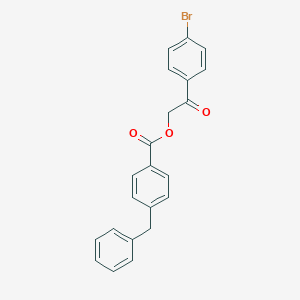
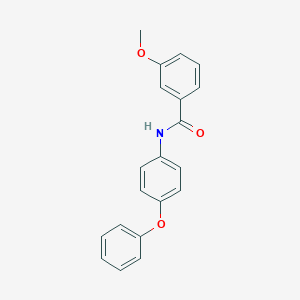
![8-[(4-Chlorophenyl)methoxy]quinoline](/img/structure/B340161.png)

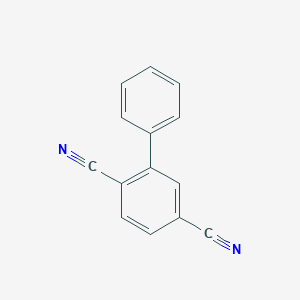
![2-Cyclohexyl-4-[(phenylsulfonyl)oxy]phenyl benzenesulfonate](/img/structure/B340166.png)
![3,5-ditert-butyl-N-[3-(2-toluidinocarbonyl)phenyl]benzamide](/img/structure/B340168.png)
![PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE](/img/structure/B340169.png)
![4-[4-(Benzoyloxy)phenoxy]phenyl benzoate](/img/structure/B340172.png)
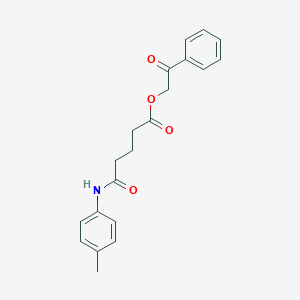
![4-[(Benzoyloxy)methyl]-2-methoxyphenyl benzoate](/img/structure/B340179.png)
![N-[4-(Benzyloxy)phenyl]-2-furamide](/img/structure/B340182.png)
